3-Fluoro-2-methoxycinnamic acid
Description
3-Fluoro-2-methoxycinnamic acid (CAS: 1548942-24-0) is a fluorinated cinnamic acid derivative with the molecular formula C₁₀H₉FO₃ and a molar mass of 196.18 g/mol. It features a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring, attached to a propenoic acid backbone. Key properties include a predicted density of 1.280 g/cm³, boiling point of 329.0±27.0 °C, and pKa of 4.31, indicating moderate acidity .
Properties
IUPAC Name |
(E)-3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBYMHWQVOYKV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluoro-methoxycinnamic Acids
The table below compares 3-fluoro-2-methoxycinnamic acid with its positional isomers, differing in fluorine and methoxy substitution patterns:
Key Differences :
- Electronic Effects : The 3-fluoro-2-methoxy derivative has adjacent substituents, creating steric hindrance and influencing resonance stabilization. In contrast, the 4-fluoro-2-methoxy isomer allows for para-directed reactivity.
- Acidity : The pKa of this compound (4.31) is slightly lower than typical cinnamic acids (~4.4), likely due to electron-withdrawing fluorine enhancing deprotonation .
Halogen-Substituted Analogs
4-Chloro-2-fluoro-3-methoxycinnamic Acid (CAS: 1353001-74-7)
- Structure : Chlorine at 4-position, fluorine at 2-position, methoxy at 3-position.
- Impact: Chlorine’s stronger electron-withdrawing effect increases acidity compared to fluorine analogs. Potential applications in agrochemicals due to enhanced stability .
2-Fluorocinnamic Acid (CAS: 20595-29-3)
Alkoxy-Modified Derivatives
3-Ethoxy-2,4-difluorocinnamic Acid
- Structure : Ethoxy group at 3-position, fluorine at 2- and 4-positions.
- Impact : Ethoxy increases lipophilicity (logP ~2.1) compared to methoxy derivatives, enhancing membrane permeability in drug design. Hazards include skin/eye irritation (H315-H319) .
4-Ethoxy-2,3-difluorocinnamic Acid
- Structure : Ethoxy at 4-position, fluorine at 2- and 3-positions.
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